molecular formula C13H8ClN3O4 B14596234 Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- CAS No. 60787-90-8

Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)-

Cat. No.: B14596234
CAS No.: 60787-90-8
M. Wt: 305.67 g/mol
InChI Key: MBAXYHNYXRFFFL-UHFFFAOYSA-N
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Description

Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is an organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 3,5-dinitrophenyl moiety. It is primarily used in organic synthesis and analytical chemistry due to its reactivity and ability to form stable derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- typically involves the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride . This intermediate is then reacted with benzenecarboximidoyl chloride under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors to ensure safety and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of stable derivatives. The nitro groups in the compound can also undergo reduction, leading to the formation of amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is unique due to the presence of both the benzenecarboximidoyl chloride and 3,5-dinitrophenyl groups. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and analytical chemistry .

Properties

CAS No.

60787-90-8

Molecular Formula

C13H8ClN3O4

Molecular Weight

305.67 g/mol

IUPAC Name

N-(3,5-dinitrophenyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C13H8ClN3O4/c14-13(9-4-2-1-3-5-9)15-10-6-11(16(18)19)8-12(7-10)17(20)21/h1-8H

InChI Key

MBAXYHNYXRFFFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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